7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
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Overview
Description
Preparation Methods
The synthesis of 7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one typically involves the assembly of the pyrazolopyridine system. Various synthetic strategies have been reported, including the use of pyrazolones and (trifluoromethyl)alkenes under mild conditions . These methods are systematized according to the method to assemble the pyrazolopyridine system, considering their advantages and drawbacks .
Chemical Reactions Analysis
7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include pyrazolones and (trifluoromethyl)alkenes . The major products formed from these reactions are useful compounds such as 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. For instance, pyrido[2,3-b]pyrazine-based materials are used in high-performance organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum efficiency . Additionally, derivatives of this compound have been evaluated for their biological activities, including their potential as fibroblast growth factor receptor inhibitors .
Mechanism of Action
The mechanism of action of 7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit the fibroblast growth factor receptor signaling pathway, which plays a crucial role in various types of tumors . This inhibition occurs through the binding of the compound to the receptor, leading to the activation of downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt .
Comparison with Similar Compounds
Similar compounds to 7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one include other pyrido[2,3-b]pyrazine derivatives and 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent fibroblast growth factor receptor inhibitors with distinct molecular weights and inhibitory activities .
Properties
Molecular Formula |
C7H6FN3O |
---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
7-fluoro-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C7H6FN3O/c8-4-1-5-7(9-2-4)10-3-6(12)11-5/h1-2H,3H2,(H,9,10)(H,11,12) |
InChI Key |
YENLSJYYFRFTFN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(N1)N=CC(=C2)F |
Origin of Product |
United States |
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